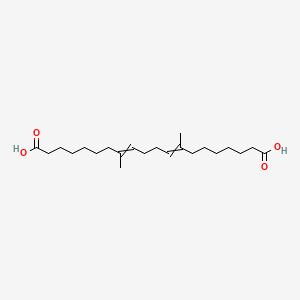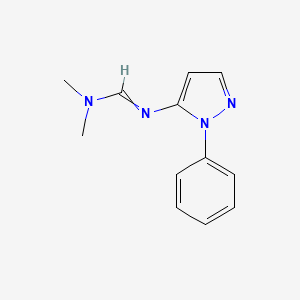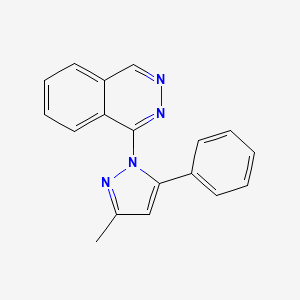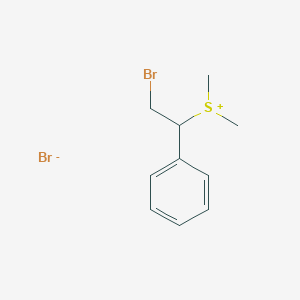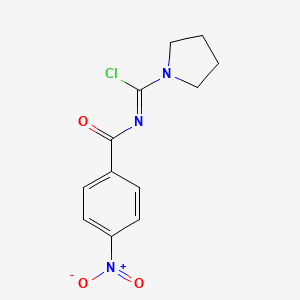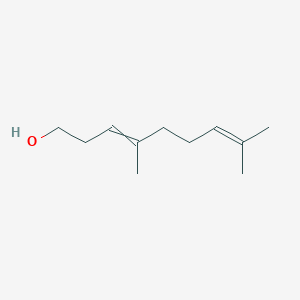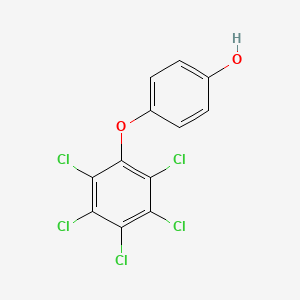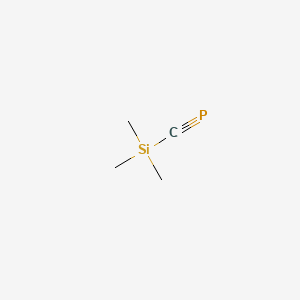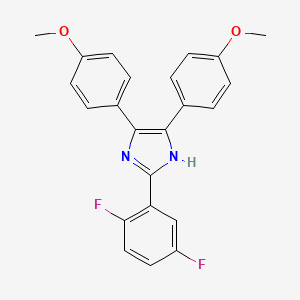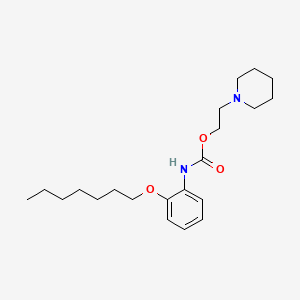
3-Iodooctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodooctan-2-one is an organic compound with the molecular formula C8H15IO It is a derivative of octanone, where an iodine atom is attached to the third carbon atom of the octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Iodooctan-2-one can be synthesized through several methods. One common approach involves the iodination of octan-2-one. This process typically uses iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodooctan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Reduction: Formation of 3-iodooctan-2-ol.
Oxidation: Formation of 3-iodooctanoic acid.
Applications De Recherche Scientifique
3-Iodooctan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-iodooctan-2-one involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can form hydrogen bonds and undergo nucleophilic attack, making it a versatile intermediate in organic reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodooctane: An isomer where the iodine atom is attached to the second carbon atom.
2-Iodo-1-octanol: An alcohol derivative with the iodine atom on the second carbon and a hydroxyl group on the first carbon.
1-Iodooctane: An isomer with the iodine atom on the first carbon atom.
Uniqueness
3-Iodooctan-2-one is unique due to the presence of both an iodine atom and a carbonyl group, which confer distinct reactivity patterns. This combination allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis. Its specific structure also influences its physical properties, such as boiling point and solubility, distinguishing it from other iodinated octane derivatives.
Propriétés
Numéro CAS |
73746-49-3 |
|---|---|
Formule moléculaire |
C8H15IO |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
3-iodooctan-2-one |
InChI |
InChI=1S/C8H15IO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6H2,1-2H3 |
Clé InChI |
TYVWXCCVZJWMTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




